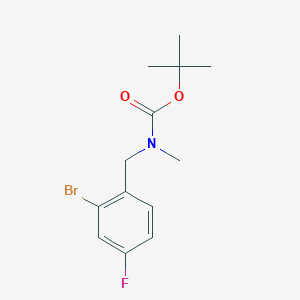

tert-Butyl 2-bromo-4-fluorobenzyl(methyl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrFNO2/c1-13(2,3)18-12(17)16(4)8-9-5-6-10(15)7-11(9)14/h5-7H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADSQOLQUGFQHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=C(C=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination of 2-Bromo-4-fluorobenzaldehyde

Reductive amination offers a direct route to secondary amines. In this method, 2-bromo-4-fluorobenzaldehyde reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction proceeds via imine formation followed by reduction. For example, a solution of 2-bromo-4-fluorobenzaldehyde (1.0 equiv) and methylamine (1.05 equiv) in methanol (0.5 M) stirred at room temperature for 3–5 hours, followed by NaBH₄ addition, yields N-methyl-2-bromo-4-fluorobenzylamine after extraction and purification.

Alkylation of 2-Bromo-4-fluorobenzylamine

Alkylation of primary amines with methyl iodide (CH₃I) represents a robust alternative. 2-Bromo-4-fluorobenzylamine (1.0 equiv) is treated with methyl iodide (1.2 equiv) and a base such as potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) or dimethylformamide (DMF) at 50–60°C for 12–24 hours. The reaction mixture is partitioned between water and ethyl acetate, with the organic layer dried over Na₂SO₄ and concentrated to afford the secondary amine. Yields typically range from 65–85%, depending on solvent polarity and base strength.

Boc Protection of N-Methyl-2-bromo-4-fluorobenzylamine

Introducing the tert-butoxycarbonyl (Boc) group to the secondary amine requires careful optimization to avoid side reactions. Two methodologies are prevalent:

Boc Anhydride in Dichloromethane

A solution of N-methyl-2-bromo-4-fluorobenzylamine (1.0 equiv) in anhydrous dichloromethane (DCM) is treated with Boc anhydride (Boc₂O, 1.2 equiv) and triethylamine (TEA, 1.5 equiv) under argon at 0°C. The mixture is warmed to room temperature and stirred for 16 hours, followed by washing with saturated sodium bicarbonate (NaHCO₃) and brine. After drying over MgSO₄ and solvent removal, the crude product is purified via flash chromatography (hexane/ethyl acetate, 9:1) to yield this compound as a colorless oil (85–92% yield).

Key Parameters:

-

Solvent: DCM ensures high solubility of Boc₂O and minimizes side reactions.

-

Base: TEA neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

-

Temperature: Cold initiation reduces exothermic side reactions.

Catalytic Boc Protection Using Nanomaterials

Recent advances employ Fe₃O₄@MCM-41@Zr-piperazine nanocatalysts to enhance reaction efficiency. A mixture of N-methyl-2-bromo-4-fluorobenzylamine (1.0 mmol), Boc₂O (1.1 mmol), and nanocatalyst (0.03 g) in toluene is stirred at 70°C for 16 hours. The catalyst is magnetically separated, and the organic phase is washed with NaHCO₃, dried, and concentrated. This method achieves 89–94% yield with reduced reaction times (6–8 hours).

Advantages:

-

Recyclable catalyst (≥5 cycles without significant activity loss).

-

Avoids aqueous workup, improving atom economy.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Boc₂O in DCM/TEA | 0°C → RT, 16 h | 85–92 | ≥95 | High reproducibility, minimal byproducts |

| Nanocatalytic (Fe₃O₄) | 70°C, 6–8 h | 89–94 | ≥97 | Shorter duration, eco-friendly |

| Boc-Cl in THF | Reflux, 24 h | 78–82 | 90 | Suitable for sensitive substrates |

Notes:

-

Boc-Cl Method: While less common, tert-butyl chloroformate (Boc-Cl) reacts with secondary amines in THF under reflux, albeit with moderate yields due to competing hydrolysis.

-

Solvent Impact: Polar aprotic solvents (e.g., DMF) accelerate Boc₂O reactions but complicate purification.

Mechanistic Insights and Side Reactions

The Boc protection mechanism proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of Boc₂O, facilitated by base-mediated deprotonation. Competing pathways include:

-

Oversilylation: Excess Boc₂O may lead to disubstitution, mitigated by stoichiometric control.

-

Ester Hydrolysis: Trace moisture hydrolyzes Boc₂O to tert-butanol and CO₂, emphasizing the need for anhydrous conditions.

Side products are characterized by LC-MS and removed via silica gel chromatography. For instance, disubstituted carbamates (e.g., bis-Boc derivatives) exhibit distinct Rf values (0.45 vs. 0.32 for the mono-Boc product in hexane/ethyl acetate, 8:2).

Scale-Up Considerations and Industrial Relevance

Kilogram-scale synthesis requires:

-

Continuous Flow Systems: Boc protection in microreactors enhances heat/mass transfer, reducing reaction time to 2–4 hours.

-

Solvent Recovery: Toluene and DCM are recycled via distillation, aligning with green chemistry principles.

A representative pilot-scale protocol involves:

化学反应分析

Types of Reactions

tert-Butyl 2-bromo-4-fluorobenzyl(methyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction of the carbamate group can yield the corresponding amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzyl oxides.

Reduction: Formation of benzylamines.

科学研究应用

tert-Butyl 2-bromo-4-fluorobenzyl(methyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of tert-Butyl 2-bromo-4-fluorobenzyl(methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pathways involved include:

Covalent Modification: The carbamate group can react with amino acid residues in proteins.

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

相似化合物的比较

tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (, Step 6)

- Structure: Cyclohexyl backbone with 4-methoxy and 1-aminomethyl groups.

- Key Differences : Lacking aromatic halogenation but featuring a methoxy group (electron-donating) and amine functionality.

- Reactivity : The methoxy group enhances solubility in polar solvents, while the amine enables nucleophilic substitutions. In contrast, the bromo and fluoro substituents in the target compound promote electrophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Suzuki reactions) .

(S)-tert-Butyl (1-(5-bromo-2-methoxy-phenyl)ethyl)-carbamate (, Catalog Entry)

- Structure : Chiral ethyl linker with 5-bromo-2-methoxyphenyl substituents.

- Key Differences : Methoxy at the 2-position vs. fluorine at the 4-position in the target compound.

- Reactivity : The methoxy group’s electron-donating nature reduces electrophilic substitution rates compared to the electron-withdrawing fluorine in the target compound. Bromine’s position (5 vs. 2) also affects steric accessibility for coupling reactions .

生物活性

tert-Butyl 2-bromo-4-fluorobenzyl(methyl)carbamate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and applications in research.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-4-fluorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the carbamate group. The overall reaction can be summarized as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. Key mechanisms include:

- Covalent Modification : The carbamate group can react with amino acid residues in proteins.

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, which may alter biochemical pathways and cellular processes.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Enzyme Inhibition : The compound has been employed in studies related to enzyme inhibition, showcasing its potential as a tool for biochemical research.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess activity against various pathogens, including bacteria and fungi .

- Therapeutic Potential : Its ability to interact with biological targets positions it as a candidate for drug development aimed at treating infections or diseases linked to enzyme dysfunction.

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

- Chlamydia Infection Studies : A study demonstrated that compounds similar in structure exhibited selective activity against Chlamydia, affecting inclusion numbers and morphology in infected cells. This suggests potential therapeutic applications in treating chlamydial infections .

- Antimicrobial Screening : Another investigation assessed the antimicrobial spectrum of related compounds against Gram-positive and Gram-negative bacteria, indicating promising results for future drug development.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate | Similar structure but different alkyl group | Moderate enzyme inhibition |

| tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate | Variation in substituent affects reactivity | Antimicrobial properties |

| This compound | Unique combination of bromine and fluorine | High potential for enzyme interaction |

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-Butyl 2-bromo-4-fluorobenzyl(methyl)carbamate in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use P95 (US) or P1 (EU EN 143) respirators for particulate hazards, or OV/AG/P99 (US) respirators for organic vapors and gases. Ensure compliance with NIOSH/CEN standards .

- Skin/Eye Protection : Wear chemical-resistant gloves (e.g., nitrile) and safety goggles. Full-body protective clothing is advised to minimize skin contact .

- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Provide the SDS to healthcare providers .

Q. How can the purity and stability of this compound be assessed during storage?

- Methodological Answer :

- Analytical Techniques : Use HPLC with UV detection (λ = 254 nm) to monitor purity. For stability, conduct accelerated degradation studies under varying pH (1–13) and temperatures (25–60°C).

- Storage Conditions : Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .

Q. What are the key synthetic precursors and reaction steps for preparing this compound?

- Methodological Answer :

- Precursor : Start with 2-bromo-4-fluorobenzyl bromide. React with methylamine to form the benzyl(methyl)amine intermediate.

- Carbamate Formation : Use tert-butoxycarbonyl (Boc) protection via Schotten-Baumann conditions: treat with Boc anhydride in dichloromethane (DCM) and triethylamine (TEA) at 0°C–25°C for 4–6 hours. Purify via flash chromatography (silica gel, hexane/EtOAc 8:2) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and halogen substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, favoring selective reactions at the bromine site.

- Electronic Effects : The electron-withdrawing fluorine at the para position activates the bromine for Suzuki-Miyaura coupling. Optimize conditions using Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq.), and arylboronic acids in THF/H₂O (3:1) at 80°C for 12 hours .

Q. What strategies resolve contradictions in crystallographic data for structurally similar carbamates?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation) at 100 K.

- Refinement : Employ SHELXL-2018 for least-squares refinement. Address disorder in the tert-butyl group using PART and SUMP instructions. Validate with R1 < 0.05 and wR2 < 0.12 .

Q. How can computational modeling predict the compound’s metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Use Schrödinger’s QikProp to calculate logP (2.8–3.5) and polar surface area (50–60 Ų). For toxicity, run Derek Nexus to assess alerts for mutagenicity (e.g., nitroso intermediates).

- Experimental Validation : Confirm in vitro using human liver microsomes (HLM) for metabolic half-life (t₁/₂) and Ames test for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。